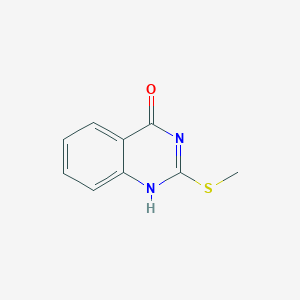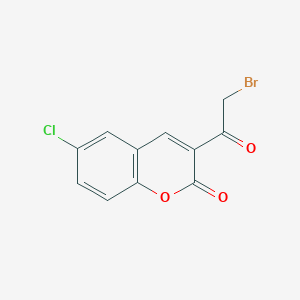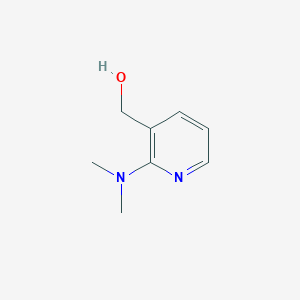
(2-(Dimetilamino)piridin-3-il)metanol
Descripción general
Descripción
“(2-(Dimethylamino)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “(2-(Dimethylamino)pyridin-3-yl)methanol” is 1S/C8H12N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-5,11H,6H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
“(2-(Dimethylamino)pyridin-3-yl)methanol” is a powder with a melting point of 46-48°C .Aplicaciones Científicas De Investigación
Catálisis y Síntesis
(2-(Dimetilamino)piridin-3-il)metanol: presenta propiedades catalíticas intrigantes. En particular, sirve como precursor para la síntesis de cetonas aromáticas. Los investigadores han explorado su uso en reacciones de oxidación Csp3-H catalizadas por metales de transición, lo que lleva a la formación de piridin-2-il-metanonas. Estos compuestos son intermedios farmacéuticos valiosos .
Actividad Antiproliferativa
En el descubrimiento de fármacos, las modificaciones del andamiaje de This compound han arrojado resultados prometedores. Por ejemplo, los derivados con modificaciones de vinylogía demostraron una mayor actividad antiproliferativa. El compuesto 12l, derivado de este motivo, exhibió una potencia siete veces mayor que el compuesto 15 .
Perspectivas Estructurales
Los estudios de espectroscopia de efecto nuclear Overhauser (ROESY) han proporcionado información sobre la estructura molecular de los derivados de This compound. En particular, el protón aromático “1” y el protón metínico “3” presentan un NOE (efecto nuclear Overhauser) común con el protón metilénico “2b”, lo que sugiere una relación trans entre los dos anillos arilo en la molécula .
Potencial Antifibrótico
Los experimentos de detección revelaron que ciertos derivados de This compound mostraron una mejor actividad antifibrótica que los medicamentos existentes como la Pirfenidona. Estos hallazgos resaltan su potencial en la lucha contra las condiciones fibróticas .
Síntesis Química y Química Medicinal
Los investigadores continúan explorando diversas rutas sintéticas para este compuesto, con el objetivo de optimizar sus propiedades farmacológicas. Sus características estructurales únicas lo convierten en un objetivo atractivo para los esfuerzos de química medicinal .
Reacciones de Oxidación que Implican Agua
La síntesis catalizada por cobre de piridin-2-il-metanonas a partir de piridin-2-il-metanos, con agua como única fuente de oxígeno, proporciona nuevas ideas sobre las reacciones de oxidación que involucran agua. Este enfoque respetuoso con el medio ambiente contribuye a estrategias de síntesis sostenibles .
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)pyridin-3-yl)methanol is not fully understood. However, it is believed that the compound may act as a competitive inhibitor of certain enzymes, such as protein kinases and phosphatases. In addition, it has been suggested that the compound may interact with cell membrane receptors, such as G-protein coupled receptors (GPCRs), which could lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Dimethylamino)pyridin-3-yl)methanol are not fully understood. However, some studies have shown that the compound can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes. In addition, it has been suggested that the compound may interact with cell membrane receptors, such as G-protein coupled receptors (GPCRs), which could lead to the inhibition of certain cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Dimethylamino)pyridin-3-yl)methanol in laboratory experiments is its low cost and ease of availability. The compound is also relatively stable, which makes it suitable for use in long-term experiments. However, the compound is also highly toxic, and should be handled with caution. In addition, the compound is highly soluble in water, which can make it difficult to use in organic solvents.
Direcciones Futuras
The potential future directions for research involving 2-(Dimethylamino)pyridin-3-yl)methanol include further studies into its mechanism of action, as well as its potential therapeutic applications. In addition, further studies into its biochemical and physiological effects could provide insight into its potential as a therapeutic agent. Finally, further studies into its solubility in organic solvents could help to improve its use in laboratory experiments.
Safety and Hazards
The safety information available for “(2-(Dimethylamino)pyridin-3-yl)methanol” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHBUFYQGHBUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104524-65-4 | |
| Record name | [2-(dimethylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

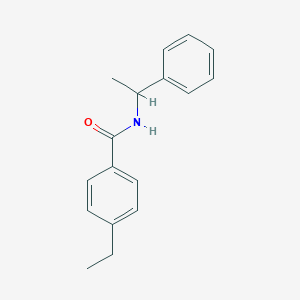
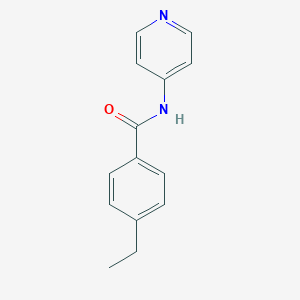
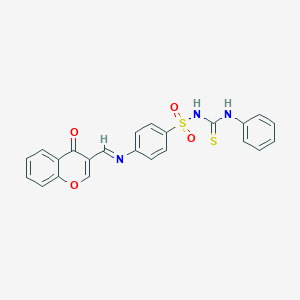
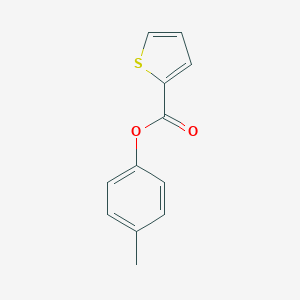
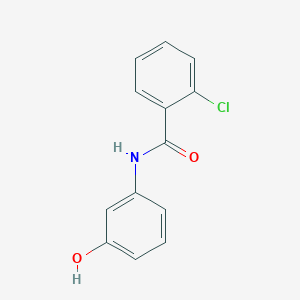
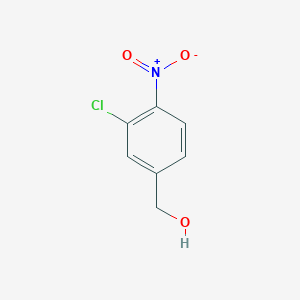


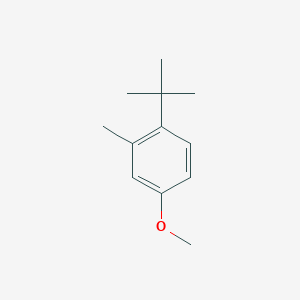

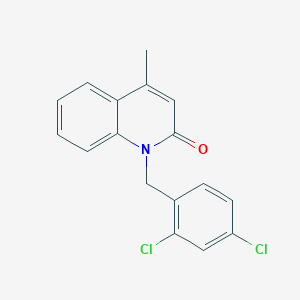
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
